molecular formula C7H12O6 B13359760 dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate

dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate

Katalognummer: B13359760
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: NHRQHKGYVBJHQR-MHTLYPKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of tartaric acid and is known for its role as a chiral auxiliary in asymmetric synthesis. The compound’s unique stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or thionyl chloride . The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds .

Vergleich Mit ähnlichen Verbindungen

    Dimethyl tartrate: Similar in structure but lacks the specific stereochemistry of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate.

    Diethyl tartrate: Another ester of tartaric acid with different alkyl groups.

    Tartaric acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific (2R,3R) stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in the production of enantiomerically pure substances .

Eigenschaften

Molekularformel

C7H12O6

Molekulargewicht

192.17 g/mol

IUPAC-Name

dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate

InChI

InChI=1S/C7H12O6/c1-7(11,6(10)13-3)4(8)5(9)12-2/h4,8,11H,1-3H3/t4-,7+/m0/s1

InChI-Schlüssel

NHRQHKGYVBJHQR-MHTLYPKNSA-N

Isomerische SMILES

C[C@@]([C@H](C(=O)OC)O)(C(=O)OC)O

Kanonische SMILES

CC(C(C(=O)OC)O)(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.